molecular formula C8H16ClNO2 B2752621 1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride CAS No. 2094155-94-7

1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride

Cat. No. B2752621
CAS RN: 2094155-94-7
M. Wt: 193.67
InChI Key: HKKGNLVLJILDKI-UHFFFAOYSA-N
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Description

1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride is an organic compound with the CAS Number: 2094155-94-7 . It has a molecular weight of 193.67 . The compound appears as a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H15NO2.ClH/c1-3-9-4-2-8(1)7-10-5-6-11-8;/h9H,1-7H2;1H . The InChI key is HKKGNLVLJILDKI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis Techniques

1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride and related compounds have been explored in various synthesis techniques. For instance, a novel Prins cascade process has been developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, marking the first report of spiromorpholinotetrahydropyran derivatives synthesis through a Prins bicyclization (Reddy et al., 2014). Additionally, syntheses of related compounds, such as (R)-1,4,7,10-tetraoxaspiro[5.5]undecane (spirobi-1,4-dioxan), from 2′-chloroethyl β-D-fructopyranoside have been reported, showcasing the versatility of these compounds in synthetic chemistry (Chan et al., 1982).

Biological and Pharmacological Properties

Marine-derived psammaplysins, possessing a 1,6-dioxa-2-azaspiro[4.6] undecane backbone, have exhibited significant biological properties such as growth inhibitory, antimalarial, antifouling, and immunosuppressive effects. This highlights the potential of this compound in drug discovery and pharmacology (Youssef & Shaala, 2022).

Application in Antibacterial Agents

The derivatives of 1-oxa-9-azaspiro[5.5]undecane have been employed in the synthesis of antibacterial agents. For example, thirty-six derivatives of ciprofloxacin were synthesized using 1-oxa-9-azaspiro[5.5]undecane, indicating its utility in developing new antibacterial compounds (Lukin et al., 2022).

Conformational Analysis

Studies have also been conducted on the conformational analysis of 1-oxa-9-azaspiro[5.5]undecane derivatives, revealing the existence of multiple conformations depending on the nature of substituents. This information is crucial for understanding the stereochemistry and designing molecules for specific applications (Bassus et al., 1978).

Liquid-Crystalline Properties

The synthesis and liquid-crystalline properties of derivatives, such as 1,5-dioxa- and 1,5-dithiaspiro[5.5]undecane, have been explored. This study demonstrates the influence of molecular structure on their liquid-crystalline properties, indicating potential applications in materials science (Frach et al., 1989).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,4-dioxa-9-azaspiro[5.5]undecane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-3-9-4-2-8(1)7-10-5-6-11-8;/h9H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKGNLVLJILDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2094155-94-7
Record name 1,4-dioxa-9-azaspiro[5.5]undecane hydrochloride
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